tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-Butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate” seems to be a type of carbamate. Carbamates are organic compounds derived from carbamic acid . They are used in a variety of applications, including as pesticides and pharmaceuticals .
Synthesis Analysis
Carbamates can be synthesized through a three-component coupling of amines, carbon dioxide, and halides. This method offers mild reaction conditions and short reaction times, and avoids over-alkylation of the carbamate .
Chemical Reactions Analysis
Carbamates undergo a variety of reactions. For example, they can be formed in situ and subsequently reacted with substituted phenols . They can also be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Physical And Chemical Properties Analysis
Carbamates like tert-Butyl carbamate are typically solid at room temperature . They are soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .
Scientific Research Applications
- For instance, it plays a role in the synthesis of ceftolozane, an antibiotic used to treat serious infections. The compound’s unique structure contributes to its pharmacological properties .
- Researchers use tert-butyl N-[(2S)-1-carbamoylpropan-2-yl]carbamate as a Boc-protected amine precursor in such reactions. It facilitates the introduction of functional groups and the construction of complex molecules .
- Researchers functionalize pyrroles with ester or ketone groups at the C-3 position using this compound. These modified pyrroles find applications in materials science, biochemistry, and drug discovery .
- Its stable and inert nature makes it suitable for proteomics research, where it helps identify and characterize protein targets .
- Additionally, it finds utility in solid-phase chemistry, where it enables stepwise assembly of peptides on solid supports. This method is crucial for creating custom peptides for biological studies .
Medicinal Chemistry and Drug Development
Palladium-Catalyzed Reactions
Synthesis of Tetrasubstituted Pyrroles
Chemical Biology and Proteomics
Peptide Synthesis and Solid-Phase Chemistry
Organic Synthesis and Building Block
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2S)-4-amino-4-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-6(5-7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTSOFOGPVTVGP-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.